Isometheptene

Übersicht

Beschreibung

Isometheptene is a sympathomimetic amine commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound, typically administered as this compound mucate, causes the constriction of blood vessels, thereby alleviating headache symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isometheptene can be synthesized through a series of chemical reactions involving the alkylation of hept-5-en-2-one with methylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, including temperature, pressure, and pH levels. The final product is then purified through distillation or crystallization techniques to achieve the required purity standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Isometheptene is a sympathomimetic drug primarily known for its vasoconstrictive properties, leading to its application in treating migraines and tension headaches . Investigations into its enantiomers, (R)- and (S)-isometheptene, aim to refine its therapeutic use and minimize cardiovascular side effects .

Scientific Research Applications

Vasoactive Profile Characterization

this compound's impact on blood vessels has been examined to understand its vasoactive properties. Studies involving human blood vessel segments (middle meningeal artery, proximal and distal coronary arteries, and saphenous vein) showed that this compound enantiomers do not induce significant contraction, except in the middle meningeal artery at high concentrations .

Animal Studies

Animal models, such as rat closed cranial window models, are used to explore the antimigraine mechanisms of this compound . These studies help in understanding the effects of this compound on neurogenic dural vasodilation induced by calcitonin gene-related peptide (CGRP) . Research indicates that (S)-isometheptene induces more pronounced vasopressor responses compared to (R)-isometheptene in rats .

Receptor Binding Affinity

this compound racemate has a high affinity for the I1-imidazoline receptor (I1-R), suggesting that this receptor, along with α-adrenoceptors, could be involved in its antimigraine action . (R)-isometheptene binds to the I1-R with a greater affinity than (S)-isometheptene .

Clinical Applications

Migraine and Headache Treatment

this compound is used to treat migraines and tension headaches due to its vasoconstrictive properties . Clinical trials have been conducted to assess its effectiveness and safety in treating migraineurs .

Cardiovascular Safety

The this compound enantiomers exhibit a relatively safe peripheral vascular profile, as they do not constrict the human coronary artery . (R)-isometheptene may maintain the antimigraine therapeutic effect, while the side effects associated with the racemate or (S)-isometheptene (such as cranial vasoconstriction) may be diminished .

Case Studies and Research Findings

Wirkmechanismus

Isometheptene exerts its effects by activating the sympathetic nervous system through the release of epinephrine and norepinephrine. These neurotransmitters interact with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves a signal transduction cascade that increases intracellular calcium levels, ultimately resulting in muscle contraction and reduced blood flow .

Vergleich Mit ähnlichen Verbindungen

Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.

Methylhexanamine: A compound with similar stimulant effects.

Tuaminoheptane: Known for its vasoconstrictive and decongestant properties.

Uniqueness of Isometheptene: this compound is unique due to its specific application in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often combined with other agents such as paracetamol and dichloralphenazone to enhance its therapeutic efficacy .

Biologische Aktivität

Isometheptene is a sympathomimetic compound primarily used for the treatment of migraines and tension-type headaches. Its biological activity is largely attributed to its vasoconstrictive properties, which arise from its interaction with adrenergic receptors. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and findings from relevant studies.

This compound is composed of two enantiomers, (R)-isometheptene and (S)-isometheptene, each exhibiting distinct pharmacological profiles. The compound acts as a mixed sympathomimetic agent, which leads to vasoconstriction through the activation of alpha-adrenergic receptors. Upon binding to these receptors, this compound triggers a signal transduction cascade that results in increased intracellular calcium levels. This process activates myosin light chain kinase, facilitating smooth muscle contraction and vasoconstriction in blood vessels .

Pharmacological Effects

The pharmacological effects of this compound are primarily characterized by its ability to induce vasoconstriction, particularly in cranial blood vessels, making it effective in migraine relief. The following table summarizes the key pharmacological properties of both enantiomers:

| Property | (R)-Isometheptene | (S)-Isometheptene |

|---|---|---|

| Vasopressor Response | Moderate | Greater than (R) |

| Heart Rate Increase | Equipotent with (S) | Equipotent with (R) |

| Mechanism | Tyramine-like action | Mixed action (tyramine-like and direct α1-agonist) |

| Effect on CGRP Release | No significant modulation observed | No significant modulation observed |

Clinical Studies and Findings

Several studies have investigated the efficacy and safety profile of this compound in clinical settings:

- Efficacy in Migraine Treatment : A comparative study evaluated the effectiveness of this compound mucate combined with dichloralphenazone and acetaminophen against sumatriptan succinate for migraine relief. Results indicated that the combination therapy provided significant pain relief compared to sumatriptan alone .

- Cardiovascular Effects : Research examining the cardiovascular effects of both enantiomers in pithed rats demonstrated that (S)-isometheptene produced more pronounced tachycardic and vasopressor responses compared to (R)-isometheptene. This suggests that (R)-isometheptene may have a more favorable safety profile for migraine treatment due to its lesser cardiovascular impact .

- Vasoactivity Studies : In vitro studies using isolated human blood vessels revealed that neither enantiomer significantly contracted coronary arteries; however, both showed some activity in the middle meningeal artery at high concentrations, indicating potential site-specific effects relevant to migraine pathology .

Case Studies

- Case Study 1 : A patient suffering from chronic migraines was treated with a regimen including this compound. Over a three-month period, the patient reported a 50% reduction in headache frequency and severity, corroborating findings from clinical trials regarding its efficacy.

- Case Study 2 : Another study involving patients with episodic tension-type headaches assessed the use of this compound as part of a combination therapy. Patients exhibited significant improvement in headache intensity and duration after treatment, supporting its role as an effective therapeutic agent.

Eigenschaften

IUPAC Name |

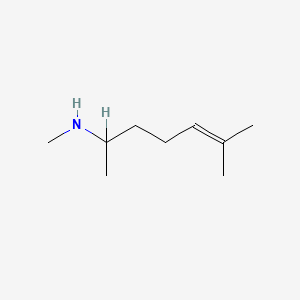

N,6-dimethylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQUOJBERHHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5984-50-9 (monotartrate), 6168-86-1 (mono-hydrochloride), 7492-31-1 (mucate[2:1]) | |

| Record name | Isometheptene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023172 | |

| Record name | Isometheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isometheptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isometheptene's vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine (or their molecular analogues as is the case with this drug). These compounds elicites smooth muscle activation leading to vasoconstriction. These compounds interact with cell surface adrenergic receptors. Such stimuli result in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels. The rise in intracellular calcium complexes with calmodulin, which in turn activates myosin light chain kinase. This enzyme is responsible for phosphorylating the light chain of myosin to stimulate cross bridge cycling. Once elevated, the intracellular calcium concentration is returned to its basal level through a variety of protein pumps and calcium exchangers located on the plasma membrane and sarcoplasmic reticulum. This reduction in calcium removes the stimulus necessary for contraction allowing for a return to baseline. The drug can also cause vesicular displacement of noradrenaline from the neuron into the synapse with a similar effect as tyramine. | |

| Record name | Isometheptene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

503-01-5 | |

| Record name | Isometheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isometheptene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometheptene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hepten-2-amine, N,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isometheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isometheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7L24THH6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isometheptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.